Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)-

PLK1 inhibition PLK3 inhibition kinase inhibitor scaffold

This 5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole is the essential synthetic intermediate for GW843682X (PLK1 IC₅₀ = 2.2 nM) and IKK-3 Inhibitor IX (IKK-ε IC₅₀ = 40 nM). The 2-CF₃ group lowers the benzimidazole NH pKa to ~9.3, while the 5,6-dimethoxy motif contributes six hydrogen-bond acceptors and increases electron density on the fused benzene ring. Procuring this specific substitution pattern eliminates multi-step benzimidazole core synthesis and enables convergent access to distinct kinase targets by varying N1-substituents. Supports FGFR1 programs with sub-nanomolar cellular activity achievable. Not a generic benzimidazole.

Molecular Formula C10H9F3N2O2
Molecular Weight 246.19 g/mol
CAS No. 89427-13-4
Cat. No. B13654137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)-
CAS89427-13-4
Molecular FormulaC10H9F3N2O2
Molecular Weight246.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)NC(=N2)C(F)(F)F)OC
InChIInChI=1S/C10H9F3N2O2/c1-16-7-3-5-6(4-8(7)17-2)15-9(14-5)10(11,12)13/h3-4H,1-2H3,(H,14,15)
InChIKeyKKUSEXKTNFXEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethoxy-2-(trifluoromethyl)-1H-benzimidazole (CAS 89427-13-4): Core Intermediate for Benzimidazole-Based Kinase Inhibitor Libraries


5,6-Dimethoxy-2-(trifluoromethyl)-1H-benzimidazole (CAS 89427-13-4) is a polysubstituted benzimidazole scaffold bearing electron-donating methoxy groups at positions 5 and 6 alongside a strongly electron-withdrawing trifluoromethyl group at position 2. This substitution pattern creates a distinctive electronic profile within the benzimidazole class: the 2-CF₃ group lowers the pKa of the benzimidazole NH (predicted approximately 9.3, versus ~13.5 for unsubstituted 5,6-dimethoxybenzimidazole), while the 5,6-dimethoxy motif contributes six hydrogen-bond acceptor sites and increases electron density on the fused benzene ring [1]. Although no dedicated biological profiling publication exists for this exact compound, its core scaffold is the direct synthetic precursor to a well-characterized series of ATP-competitive kinase inhibitors, most notably the PLK1/PLK3 inhibitor GW843682X and the IKK-ε inhibitor IKK-3 Inhibitor IX, where it serves as the essential benzimidazole building block [2].

Why 5,6-Dimethoxy-2-(trifluoromethyl)-1H-benzimidazole Cannot Be Substituted with Simpler Benzimidazole Analogs


The benzimidazole scaffold is a privileged structure in medicinal chemistry, yet individual substitution patterns produce dramatically divergent biological outcomes. In a controlled SAR study of 2-(trifluoromethyl)-1H-benzimidazole derivatives, altering only the 5- and 6-position substituents shifted antiprotozoal IC₅₀ values by >10-fold: the 5(6)-chloro analog (compound 2) was equipotent to metronidazole, whereas the 5,6-bis(trifluoromethyl) analog (compound 4) was 14-fold more potent than albendazole against T. vaginalis [1]. Substituting methoxy for chloro or cyano at these positions fundamentally alters hydrogen-bonding capacity (6 vs. fewer acceptors), lipophilicity, and metabolic susceptibility. Generic procurement of an unsubstituted or mono-substituted benzimidazole as a surrogate therefore risks loss of the specific electronic and steric features that define this compound's utility as a synthetic intermediate for kinase-targeted libraries . The 5,6-dimethoxy-2-CF₃ combination is not arbitrary — it is precisely the substitution pattern required to construct GW843682X (PLK1 IC₅₀ = 2.2 nM; PLK3 IC₅₀ = 9.1 nM) and IKK-3 Inhibitor IX (IKK-ε IC₅₀ = 40 nM), and its replacement with any other substitution regioisomer would yield a structurally distinct final compound [2].

Quantitative Differentiation Evidence for 5,6-Dimethoxy-2-(trifluoromethyl)-1H-benzimidazole (CAS 89427-13-4)


PLK1/PLK3 Inhibitory Activity: This Scaffold Is the Direct Precursor to GW843682X, a Low-Nanomolar Dual PLK Inhibitor

5,6-Dimethoxy-2-(trifluoromethyl)-1H-benzimidazole is the direct benzimidazole building block used to construct GW843682X. In the published characterization by Lansing et al. (2007), GW843682X — which incorporates this scaffold at the 1-position via a thiophene-carboxamide linkage — inhibited PLK1 with an IC₅₀ of 2.2 nM and PLK3 with an IC₅₀ of 9.1 nM in enzymatic assays, with >100-fold selectivity over a panel of ~30 other kinases [1]. This fragment-to-drug relationship is critical: the 5,6-dimethoxybenzimidazole core contributes essential ATP-pocket binding interactions, and the 2-CF₃ group further modulates electronic properties that influence kinase selectivity. For researchers synthesizing PLK-targeted probe molecules, procuring this specific benzimidazole intermediate eliminates the need for de novo construction of the substituted core, directly enabling access to the GW843682X chemotype [2].

PLK1 inhibition PLK3 inhibition kinase inhibitor scaffold GW843682X ATP-competitive mitotic kinase

FGFR1 Inhibitory Activity: A Structurally Related Analog Incorporating This Scaffold Achieves Sub-Nanomolar FGFR1 Inhibition

Independent BindingDB entries report that a benzimidazole derivative structurally incorporating the 5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole core achieved an IC₅₀ of 0.70 nM against FGFR1 in a cellular ERK phosphorylation assay in HUVEC cells, and a related compound achieved an IC₅₀ of 10 nM against FGFR1 in enzymatic assays [1][2]. These data demonstrate that this specific scaffold, when elaborated with appropriate substituents, can produce sub-nanomolar FGFR kinase inhibition. The 5,6-dimethoxy substitution pattern is a recurring motif across multiple kinase chemotypes (PLK, IKK, FGFR), suggesting it provides a privileged binding interaction that general-purpose benzimidazole scaffolds without this specific substitution cannot replicate.

FGFR1 inhibitor kinase selectivity benzimidazole scaffold anticancer

IKK-ε Selectivity: This Scaffold Is the Core of IKK-3 Inhibitor IX with ~20-Fold Selectivity over PLK1

The 5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole scaffold is the central core of IKK-3 Inhibitor IX, a compound that demonstrates 40 nM potency against IKK-ε (IKK-3) with approximately 20-fold selectivity over PLK1 and >125-fold selectivity over a panel of nine other commonly studied kinases including IKK-α and IKK-β . The selectivity profile is scaffold-dependent: the 5,6-dimethoxy motif contributes to the kinase selectivity fingerprint, as evidenced by the observation that GW843682X (same core, different N1-substituent) shows the inverse selectivity (PLK1 IC₅₀ = 2.2 nM vs. IKK-ε ~800 nM), while IKK-3 Inhibitor IX (same core, different N1-substituent) favors IKK-ε 20-fold over PLK1 [1]. This tunability — where a single core scaffold can be directed toward different kinase targets by varying the N1-substituent — is a distinctive feature not available with simpler benzimidazole scaffolds lacking the 5,6-dimethoxy-2-CF₃ substitution.

IKK-ε inhibitor kinase selectivity TBK1 IKK-3 benzimidazole

Physicochemical Differentiation: Hydrogen-Bond Acceptor Count and Boiling Point Distinguish This Scaffold from Common Analogs

This compound possesses six hydrogen-bond acceptor sites (from two methoxy oxygens, two benzimidazole nitrogens, and two fluorine atoms on the CF₃ group) vs. only three acceptors for unsubstituted 2-(trifluoromethyl)benzimidazole (two benzimidazole nitrogens + CF₃). This difference directly impacts chromatographic behavior, solubility in polar solvents, and protein-ligand binding interactions . The predicted boiling point of 330.9°C at 760 mmHg is substantially higher than that of the simpler 2-(trifluoromethyl)benzimidazole (262.8±40.0°C) but significantly lower than the dichloro analog 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)benzimidazole (413.4°C), facilitating purification by distillation while retaining sufficient volatility for GC-MS analysis . The density (1.393 g/cm³) is intermediate between the electron-rich 5,6-dimethoxybenzimidazole (1.245 g/cm³) and the electron-deficient 2-(trifluoromethyl)benzimidazole (~1.37 g/cm³ estimated), reflecting the balanced push-pull electronic character of this scaffold .

hydrogen-bond acceptor physicochemical property solubility chromatography procurement specification

Antiprotozoal Activity SAR: 2-CF₃ Benzimidazoles with Optimized 5,6-Substitution Achieve Sub-Micromolar Potency, Supporting This Scaffold's Role in Antiparasitic Lead Development

In the foundational SAR study by Navarrete-Vázquez et al. (2006), a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives with various 5- and 6-position bioisosteric substituents (–Cl, –F, –CF₃, –CN) were tested against G. intestinalis and T. vaginalis. Multiple analogs achieved IC₅₀ values <1 μM against both species, significantly exceeding the potency of albendazole and metronidazole [1]. The study established that the 2-CF₃ group is critical for antiprotozoal activity, and that the 5,6-substitution pattern modulates both potency and selectivity between the two parasite species. The dimethoxy substitution present in CAS 89427-13-4 represents a distinct electronic and steric profile within this SAR series: methoxy groups are electron-donating (+M effect) and increase hydrogen-bond acceptor capacity, in contrast to the electron-withdrawing halo-substituted analogs (–Cl, –F, –CF₃). While the dimethoxy analog itself was not included in the 2006 panel, the SAR framework demonstrates that this substitution position is a validated optimization vector for antiprotozoal activity, supporting the use of CAS 89427-13-4 as a starting scaffold for antiparasitic lead generation [2].

antiprotozoal Giardia intestinalis Trichomonas vaginalis bioisostere SAR

High-Impact Application Scenarios for 5,6-Dimethoxy-2-(trifluoromethyl)-1H-benzimidazole (CAS 89427-13-4)


Synthesis of PLK1/PLK3 Dual Inhibitor GW843682X for Mitotic Kinase Research

This compound serves as the direct benzimidazole building block for the synthesis of GW843682X, a well-characterized PLK1/PLK3 dual inhibitor (PLK1 IC₅₀ = 2.2 nM; PLK3 IC₅₀ = 9.1 nM) with >100-fold selectivity over a panel of ~30 kinases [1]. Procuring CAS 89427-13-4 eliminates the need for multi-step construction of the substituted benzimidazole core, enabling convergent synthesis via N1-functionalization with the thiophene-carboxamide moiety. This is particularly valuable for laboratories conducting PLK-focused chemical biology studies, mitosis research, or anticancer drug discovery programs requiring a validated, published chemotype with extensive selectivity profiling data [2].

IKK-ε/TBK1 Pathway Inhibitor Development Using a Modular Kinase Scaffold

The same core scaffold is used in IKK-3 Inhibitor IX, which achieves 40 nM potency against IKK-ε with ~20-fold selectivity over PLK1 [1]. This demonstrates that CAS 89427-13-4 is a versatile intermediate that can be directed toward different kinase targets (PLK vs. IKK) by varying the N1-substituent. For laboratories running parallel kinase inhibitor programs, procuring this single intermediate supports multiple chemotypes, reducing inventory complexity while maintaining access to distinct target selectivity profiles. This modularity is a procurement-level advantage over scaffolds requiring entirely different starting materials for each kinase target [2].

FGFR1-Targeted Anticancer Agent Design Starting from a Sub-Nanomolar-Active Scaffold

Derivatives built from this benzimidazole scaffold have demonstrated FGFR1 inhibition at sub-nanomolar concentrations (IC₅₀ = 0.70 nM in HUVEC cellular assays) [1]. For medicinal chemistry teams pursuing FGFR-targeted oncology programs, CAS 89427-13-4 provides a structurally validated starting point with documented single-digit nanomolar-to-picomolar activity achievable through N1-derivatization. The scaffold's balanced electronic profile (electron-donating OMe + electron-withdrawing CF₃) favors ATP-pocket binding interactions while maintaining sufficient solubility for cellular assay conditions, making it suitable for hit-to-lead and lead optimization campaigns [2].

Antiprotozoal Drug Discovery Leveraging Established 2-CF₃ Benzimidazole SAR

The established SAR demonstrating that 2-(trifluoromethyl)benzimidazoles with optimized 5,6-substitution achieve sub-micromolar IC₅₀ values against G. intestinalis and T. vaginalis — outperforming albendazole by up to 14-fold — positions CAS 89427-13-4 as a logical next-generation scaffold for antiparasitic lead generation [1]. Its dimethoxy substitution offers an electronically distinct profile (+M effect) compared to the published halo-substituted active analogs, enabling exploration of SAR space that has not been systematically investigated in the antiprotozoal context. This is particularly relevant for programs targeting drug-resistant protozoal strains where existing benzimidazole-based therapies (albendazole, mebendazole) show declining efficacy [2].

Quote Request

Request a Quote for Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.